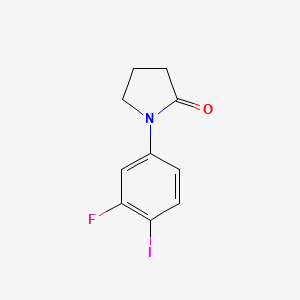

1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one

Description

The Pyrrolidinone Core as a Versatile Synthetic Scaffold in Organic Chemistry

The pyrrolidinone ring, a five-membered lactam, is a privileged structure in chemistry. nih.govnih.gov It is a common motif in numerous natural products and pharmacologically active compounds. nih.govbldpharm.com Its prevalence stems from a combination of desirable characteristics. The pyrrolidinone scaffold provides a rigid, three-dimensional framework that allows for the precise spatial orientation of functional groups, a critical factor for selective interaction with biological targets. bldpharm.comnih.govnih.gov

The versatility of the pyrrolidinone core is also evident in its synthetic accessibility. A multitude of synthetic methods exist for the construction and functionalization of the pyrrolidinone ring system, making it an attractive starting point for the creation of diverse chemical libraries. bldpharm.com This synthetic tractability allows chemists to systematically modify the scaffold and explore structure-activity relationships. nih.govnih.gov As a result, the pyrrolidinone nucleus is a key component in drugs targeting a wide array of conditions, highlighting its role as a powerful lead structure in drug discovery. nih.gov

Key Attributes of the Pyrrolidinone Scaffold:

| Attribute | Description | Reference |

| Structural Rigidity | The five-membered ring provides a constrained conformation, reducing the entropic penalty upon binding to a target. | bldpharm.com |

| 3D-Spatial Arrangement | The non-planar, sp³-hybridized nature of the ring allows for precise three-dimensional positioning of substituents. | bldpharm.comnih.govnih.gov |

| Synthetic Accessibility | Robust and varied synthetic routes enable the efficient creation of a wide range of derivatives. | bldpharm.com |

| Pharmacological Significance | The core is present in numerous approved drugs and biologically active molecules. | nih.govnih.gov |

Strategic Importance of Halogen Substituents (Fluorine and Iodine) in Molecular Design

The introduction of halogens into organic molecules is a time-tested strategy for modulating their chemical and physical properties. neugenlabs.com Fluorine and iodine, in particular, offer a unique and often complementary set of advantages in the design of advanced materials and therapeutic agents.

Fluorine: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. sigmaaldrich.comachemblock.com Due to its small size and high electronegativity, a fluorine atom can profoundly influence a molecule's properties without significantly increasing its steric bulk. achemblock.comnih.gov It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to protein targets through favorable electrostatic interactions, and increase a molecule's lipophilicity, which can aid in membrane permeation. sigmaaldrich.comgoogle.comusp.org

Iodine: The iodine atom, while also a halogen, offers a different set of strategic advantages. Its large size and polarizability make it a potent participant in what is known as halogen bonding. This is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom on a biological macromolecule. This interaction can be surprisingly strong and directional, providing a valuable tool for enhancing ligand-protein binding affinity and specificity. Furthermore, the carbon-iodine bond is relatively weak, making organoiodine compounds valuable synthetic intermediates that can be readily converted to other functional groups through reactions like cross-coupling. The presence of iodine also confers high electron density, a property utilized in applications such as X-ray contrast agents.

Comparative Properties of Fluorine and Iodine in Molecular Design:

| Property | Fluorine | Iodine | Reference |

| Size (van der Waals radius) | Small (1.47 Å) | Large (1.98 Å) | achemblock.com |

| Electronegativity | Highest (3.98) | Lowest among halogens (2.66) | achemblock.com |

| Primary Role in Design | Metabolic stability, pKa modulation, electrostatic interactions. | Halogen bonding, synthetic handle, radiolabeling. | sigmaaldrich.com |

| Bond Strength (C-X) | Strongest C-Halogen bond | Weakest C-Halogen bond | |

| Key Interaction | Dipole-dipole, H-bond acceptance. | Halogen bonding (σ-hole interaction). | nih.gov |

Rationale for the Investigation of 1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one

The specific structure of this compound represents a deliberate convergence of the advantageous features discussed above. While specific research on this exact molecule is not widely published, the rationale for its investigation can be deduced from the well-documented properties of its constituent parts.

The molecule combines the proven pyrrolidinone scaffold with a di-substituted phenyl ring. The N-aryl linkage creates a rigid system where the electronic properties of the phenyl ring can influence the lactam, and vice versa. The placement of the halogen atoms is particularly strategic:

Dual-Mode Binding Enhancement: The iodine at the para-position is ideally situated to act as a halogen bond donor, potentially forming a strong, directional interaction with a protein binding pocket. Simultaneously, the fluorine atom can engage in separate electrostatic or hydrogen bonding interactions. This offers the potential for a dual-pronged approach to enhancing binding affinity.

Synthetic Versatility: The iodine atom serves as a versatile synthetic handle. Its presence allows for the potential for further molecular elaboration through a variety of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the creation of a library of more complex derivatives from a common intermediate.

In essence, this compound is a molecular scaffold designed for discovery. It is a stable, synthetically accessible platform that embeds multiple functionalities known to be valuable in medicinal chemistry and materials science. Its investigation would allow researchers to explore the interplay between the pyrrolidinone core and the unique electronic and binding properties conferred by the fluoro- and iodo-substituents, making it a compelling target for future research and development.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-4-iodophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FINO/c11-8-6-7(3-4-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQWFDPJBBGDDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=C(C=C2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 3 Fluoro 4 Iodophenyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide definitive evidence for the structure of 1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one.

The ¹H NMR spectrum is expected to reveal signals corresponding to all the hydrogen atoms in the molecule, with their chemical shifts, integration values, and splitting patterns providing detailed information about their chemical environment and connectivity.

The seven protons of the pyrrolidinone ring are expected to appear in the upfield aliphatic region. The two protons on the carbon adjacent to the nitrogen (C5-H) would likely resonate around 3.8-4.0 ppm as a triplet. The protons on the carbon adjacent to the carbonyl group (C3-H) are predicted to be around 2.5-2.7 ppm (a triplet), while the central methylene (B1212753) protons (C4-H) would appear as a multiplet around 2.1-2.3 ppm.

The aromatic region should display signals for the three protons on the phenyl ring. Due to the substitution pattern, complex splitting is anticipated. A doublet of doublets is expected for the proton at the C2 position, another doublet of doublets for the proton at C6, and a triplet for the proton at C5 of the phenyl ring, with chemical shifts appearing in the range of 7.0-7.8 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.6 - 7.8 | dd | 1H | Aromatic C-H |

| ~ 7.4 - 7.6 | t | 1H | Aromatic C-H |

| ~ 7.1 - 7.3 | dd | 1H | Aromatic C-H |

| ~ 3.8 - 4.0 | t | 2H | N-CH₂ (Pyrrolidinone) |

| ~ 2.5 - 2.7 | t | 2H | CO-CH₂ (Pyrrolidinone) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. dd = doublet of doublets, t = triplet, m = multiplet.

A proton-decoupled ¹³C NMR spectrum would show a distinct signal for each of the 10 unique carbon atoms in the molecule. The carbonyl carbon of the lactam ring is expected to be the most downfield signal, typically appearing in the 170-175 ppm region. bhu.ac.in

The six aromatic carbons would resonate between approximately 110 and 145 ppm. The carbon atom bonded to the iodine (C4) would be shifted upfield to around 90-100 ppm due to the heavy-atom effect. The carbon bonded to the fluorine (C3) would appear as a doublet due to ¹JCF coupling, with a large coupling constant. The other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF).

The three aliphatic carbons of the pyrrolidinone ring are expected in the upfield region of the spectrum. The carbon adjacent to the nitrogen (C5) would be around 45-50 ppm, the carbonyl-adjacent carbon (C3) at approximately 30-35 ppm, and the central carbon (C4) at about 18-22 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 170 - 175 | C=O (Lactam) |

| ~ 110 - 145 | Aromatic C, C-N, C-F |

| ~ 90 - 100 | Aromatic C-I |

| ~ 45 - 50 | N-CH₂ (Pyrrolidinone) |

| ~ 30 - 35 | CO-CH₂ (Pyrrolidinone) |

Note: Predicted values are based on typical chemical shifts and substituent effects.

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgnih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for an aryl fluoride (B91410) is typically observed in the range of -100 to -140 ppm relative to a standard like CFCl₃. The signal would likely appear as a multiplet, primarily a doublet of doublets, due to coupling with the two ortho- and meta-protons on the aromatic ring. thermofisher.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peak would be a strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactam ring, anticipated in the region of 1680-1700 cm⁻¹. Other key signals would include C-N stretching of the amide at 1250-1350 cm⁻¹, aromatic C=C stretching vibrations around 1450-1600 cm⁻¹, and C-H stretching from both the aliphatic CH₂ groups (2850-2960 cm⁻¹) and the aromatic C-H bonds (~3030 cm⁻¹). The presence of the halogen substituents would be confirmed by C-F stretching vibrations (typically 1000-1100 cm⁻¹) and C-I stretching vibrations, which appear at lower wavenumbers (500-600 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~ 3030 | Aromatic C-H Stretch | Medium |

| 2850 - 2960 | Aliphatic C-H Stretch | Medium |

| 1680 - 1700 | C=O (Lactam) Stretch | Strong |

| 1450 - 1600 | Aromatic C=C Stretch | Medium-Strong |

| 1250 - 1350 | C-N Stretch | Medium |

| 1000 - 1100 | C-F Stretch | Strong |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound (molecular formula C₁₀H₉FINO), the calculated monoisotopic mass is 319.9713 g/mol .

High-Resolution Mass Spectrometry (HRMS) would be able to confirm this exact mass with high precision, thereby verifying the elemental formula. lcms.cz The mass spectrum would show a prominent molecular ion peak ([M]⁺•) at m/z ≈ 320. The fragmentation pattern would be expected to show characteristic losses that further support the proposed structure. Potential fragmentation pathways could include the loss of an iodine atom (M - 127), cleavage of the pyrrolidinone ring, or loss of a CO molecule from the lactam, providing further structural confirmation.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Should a suitable single crystal of the compound be grown, single-crystal X-ray diffraction would provide the most definitive and detailed three-dimensional structural information. This powerful technique determines the precise spatial arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. mdpi.com

The analysis would yield accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. It would reveal the conformation of the pyrrolidinone ring (e.g., envelope or twisted conformation) and the planarity of the aromatic ring. Furthermore, it would elucidate the intermolecular interactions that dictate the crystal packing, such as potential hydrogen bonds, dipole-dipole interactions, or halogen bonding involving the iodine atom. As of now, a crystal structure for this compound has not been reported in the public domain.

Chiroptical Methods for Stereochemical Assignment (if applicable to chiral derivatives)

A thorough review of scientific literature reveals no specific studies or published data on the application of chiroptical methods for the stereochemical assignment of chiral derivatives of this compound. The parent compound, this compound, is not inherently chiral. For chirality to be present, a stereocenter would need to be introduced, for instance, by substitution on the pyrrolidin-2-one ring.

While chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for determining the absolute configuration of chiral molecules, there is no available research that applies these methods to derivatives of this specific compound. Consequently, no experimental data, such as specific rotation values or CD spectra, can be presented.

Detailed research findings and data tables concerning the chiroptical properties of chiral derivatives of this compound are absent from the current body of scientific literature.

Reactivity and Advanced Chemical Transformations of 1 3 Fluoro 4 Iodophenyl Pyrrolidin 2 One

Derivatization Strategies on the Pyrrolidinone Ring System

The 1-aryl-pyrrolidin-2-one scaffold offers potential sites for derivatization, though functionalization of the saturated heterocyclic ring is not always straightforward. The reactivity is largely centered on the carbon atoms adjacent to the carbonyl (C5) and the nitrogen (C2), as well as the methylene (B1212753) groups at C3 and C4.

Functionalization at the 3- and 4-Positions of the Pyrrolidinone Ring

Direct C-H functionalization of unactivated sp³ carbons, such as those at the 3- and 4-positions of the pyrrolidinone ring, is a recognized synthetic challenge. While no specific methods have been reported for 1-(3-fluoro-4-iodophenyl)pyrrolidin-2-one, research on analogous pyrrolidine (B122466) systems indicates that such transformations often require the installation of a directing group to achieve regioselectivity. For instance, palladium-catalyzed C-H arylation at the C4-position of pyrrolidine and piperidine (B6355638) derivatives has been accomplished using a C3-linked aminoquinoline auxiliary, which directs the metal catalyst to the desired position. acs.orgacs.org

Without such a directing group, achieving selective functionalization at the C3 or C4 positions over the more activated C5 (α-to-carbonyl) position is difficult. General strategies for functionalizing these positions often involve multi-step sequences starting from pre-functionalized precursors rather than direct C-H activation on the parent ring system. nih.gov

N-Substitution Reactions on the Pyrrolidinone Nitrogen

In the compound this compound, the nitrogen atom of the pyrrolidinone ring is already part of a stable amide linkage with the fluoro-iodophenyl group. Consequently, further N-substitution reactions, such as N-alkylation or N-arylation, are not feasible without first cleaving the existing N-aryl bond. Such a transformation would constitute a complete structural modification rather than a simple substitution and falls outside the typical scope of derivatization strategies for this scaffold. The focus of synthetic transformations for this molecule thus remains primarily on the pyrrolidinone ring carbons and the aryl iodide group.

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond on the phenyl ring is the most reactive site on this compound for advanced chemical transformations. Aryl iodides are highly prized substrates in palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide. The this compound molecule is an excellent candidate for this reaction. The high reactivity of the aryl iodide allows for coupling with a diverse range of aryl- and vinylboronic acids.

Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) source like Pd(OAc)₂ with a phosphine (B1218219) ligand. A base, such as sodium carbonate or potassium phosphate, is essential for activating the boronic acid for transmetalation. google.com

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-(3-Fluoro-[1,1'-biphenyl]-4-yl)pyrrolidin-2-one |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 1-(3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)pyrrolidin-2-one |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 1-(3-Fluoro-4-(thiophen-2-yl)phenyl)pyrrolidin-2-one |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 1-(3-Fluoro-4-vinylphenyl)pyrrolidin-2-one |

Sonogashira Coupling for Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is co-catalyzed by palladium and copper(I) salts. The aryl iodide of this compound is an ideal electrophile for this transformation, reacting under mild conditions. The reaction typically employs a palladium-phosphine complex and a copper(I) source, such as CuI, in the presence of an amine base like triethylamine (B128534) or diisopropylamine, which often serves as the solvent as well. nih.gov

| Alkyne Partner | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF/Et₃N | 1-(3-Fluoro-4-(phenylethynyl)phenyl)pyrrolidin-2-one |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 1-(3-Fluoro-4-((trimethylsilyl)ethynyl)phenyl)pyrrolidin-2-one |

| Propargyl alcohol | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | DMF | 1-(3-Fluoro-4-(3-hydroxyprop-1-yn-1-yl)phenyl)pyrrolidin-2-one |

| 1-Heptyne | Pd(dppf)Cl₂ / CuI | Piperidine | Acetonitrile | 1-(4-(Hept-1-yn-1-yl)-3-fluorophenyl)pyrrolidin-2-one |

Other Metal-Catalyzed Coupling Reactions (e.g., Negishi, Heck)

Beyond the Suzuki and Sonogashira reactions, the aryl iodide moiety of this compound is amenable to a variety of other important palladium-catalyzed transformations.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. The high reactivity and functional group tolerance of organozinc compounds make this a powerful tool. This compound would readily couple with various alkyl-, vinyl-, or arylzinc halides in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., triethylamine or potassium carbonate), and often a phosphine ligand. google.com The aryl iodide of the target molecule would be expected to react efficiently with alkenes like acrylates, styrenes, or simple olefins.

| Reaction Type | Coupling Partner | Typical Catalyst | Base/Solvent | Expected Product Class |

|---|---|---|---|---|

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | Biaryl derivative |

| Negishi | Ethylzinc iodide | Pd(dppf)Cl₂ | DMF | Ethyl-substituted arene |

| Heck | Styrene | Pd(OAc)₂ | Et₃N / Acetonitrile | Stilbene derivative |

| Heck | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ / DMA | Cinnamate derivative |

Reactivity of the Aryl Fluorine and Iodine Atoms in Electrophilic and Nucleophilic Processes

The aryl iodine atom of this compound is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. This is exemplified in its use as a key intermediate in the synthesis of Bruton's Tyrosine Kinase (Btk) inhibitors. In a documented synthetic route, this compound undergoes a Sonogashira coupling reaction with 4-ethynyl-2-methoxypyrimidine. This reaction selectively functionalizes the carbon-iodine bond, leaving the carbon-fluorine bond intact.

The reaction is carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, typically copper(I) iodide. A base, such as triethylamine, is used to facilitate the reaction. The coupling proceeds efficiently in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures. This selective reactivity highlights the utility of the carbon-iodine bond as a versatile handle for introducing molecular complexity.

Table 1: Sonogashira Coupling of this compound

| Reactant | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temperature | Product |

| This compound | 4-Ethynyl-2-methoxypyrimidine | PdCl2(PPh3)2 | CuI | Et3N | THF | 60°C | 1-(3-Fluoro-4-((2-methoxypyrimidin-4-yl)ethynyl)phenyl)pyrrolidin-2-one |

While the aryl iodine is highly reactive in cross-coupling reactions, the aryl fluorine atom is generally less reactive under these conditions. However, the fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the pyrrolidinone ring further enhances this activation. Although specific examples of SNAr reactions with this compound are not extensively documented in readily available literature, the electronic properties of the molecule suggest that it would be susceptible to substitution of the fluorine atom by strong nucleophiles under appropriate conditions, particularly if the more reactive iodine atom has been transformed.

Hydrogenation and Reduction Reactions

The pyrrolidinone ring of this compound can undergo reduction to the corresponding pyrrolidine. This transformation from a lactam to a cyclic amine is a common synthetic procedure. While specific studies on the hydrogenation of this compound are not detailed, analogous reductions of N-aryl lactams are well-established.

A common method for the reduction of lactams is the use of strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH3-THF). These reagents are capable of reducing the amide bond of the lactam.

Table 2: General Conditions for Lactam Reduction

| Substrate | Reagent | Solvent | Typical Conditions | Product |

| N-Aryl Lactam | Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF), Diethyl ether | Reflux | N-Aryl cyclic amine |

| N-Aryl Lactam | Borane-Tetrahydrofuran (BH3-THF) | Tetrahydrofuran (THF) | Room temperature to reflux | N-Aryl cyclic amine |

In the context of this compound, the choice of reducing agent would be critical to ensure chemoselectivity, particularly to avoid the reduction of the aryl halides. Borane-based reagents are often milder and may offer better selectivity compared to metal hydrides.

Oxidation Reactions

The oxidation of N-aryl pyrrolidinones can occur at the carbon atom alpha to the nitrogen within the pyrrolidinone ring. This can lead to the formation of N-acyliminium ion intermediates, which can be trapped by nucleophiles. While specific oxidation studies on this compound are not prevalent in the literature, general methods for the oxidation of N-acyl pyrrolidines provide insight into its potential reactivity.

Oxidizing agents such as iron(II)-hydrogen peroxide or molecular oxygen in the presence of an iron complex have been shown to oxidize N-acyl pyrrolidines to the corresponding pyrrolidin-2-ones. In the case of this compound, which already contains the lactam functionality, further oxidation at the alpha-carbon could potentially occur under more forcing conditions, leading to the introduction of a hydroxyl group or other functionalities depending on the reaction conditions and the presence of trapping agents.

Potential Applications of 1 3 Fluoro 4 Iodophenyl Pyrrolidin 2 One As a Chemical Synthon and Scaffold

Building Block for the Synthesis of Complex Organic Molecules and Heterocyclic Systems

The strategic placement of reactive sites within 1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one makes it an attractive starting material for the synthesis of more elaborate molecular architectures. The presence of the iodine atom on the phenyl ring is particularly noteworthy, as it serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Chemists can exploit the iodo group in numerous cross-coupling reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These powerful synthetic methodologies allow for the introduction of a wide array of substituents at the 4-position of the phenyl ring, leading to the generation of diverse and complex molecular skeletons. For instance, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl group, thereby extending the conjugation and modifying the electronic properties of the molecule.

The pyrrolidin-2-one ring itself offers further opportunities for chemical modification. The carbonyl group can undergo various transformations, including reduction to the corresponding amine or reaction with organometallic reagents to introduce new carbon substituents. The lactam nitrogen and the adjacent methylene (B1212753) groups can also be functionalized, providing additional points for structural elaboration. This multi-faceted reactivity allows for the construction of a broad range of intricate organic molecules and novel heterocyclic systems that are of interest in materials science and drug discovery.

Scaffold for the Development of Targeted Compound Libraries in Chemical Research

In the field of drug discovery, the concept of a molecular scaffold is paramount. A scaffold represents the core structure of a molecule upon which various substituents can be systematically introduced to create a library of related compounds. This compound is an exemplary scaffold for the development of targeted compound libraries.

The combination of the rigid phenyl ring and the more flexible pyrrolidin-2-one moiety provides a three-dimensional framework that can be systematically decorated. The fluorine atom can influence the compound's electronic properties and metabolic stability, while the iodine atom, as previously mentioned, is a key site for diversification. By employing combinatorial chemistry techniques and parallel synthesis, researchers can rapidly generate large libraries of compounds derived from this scaffold.

These libraries can then be screened against various biological targets, such as enzymes and receptors, to identify hit compounds with desired biological activities. The systematic variation of substituents allows for the exploration of structure-activity relationships (SAR), providing valuable insights into how molecular modifications affect biological function. The inherent drug-like properties of the pyrrolidin-2-one core, which is found in numerous approved drugs, further enhances the potential of this scaffold in medicinal chemistry.

Precursor in the Design of Novel Organic Reagents and Catalysts

Beyond its role as a building block and scaffold, this compound holds potential as a precursor for the design of novel organic reagents and catalysts. The unique electronic and steric environment created by the fluoro and iodo substituents on the phenyl ring can be harnessed to develop new chemical tools.

For example, the iodo group can be transformed into a hypervalent iodine species. Hypervalent iodine reagents are known for their versatile reactivity and are widely used in organic synthesis to perform a variety of transformations, including oxidations and functional group transfers. By attaching the 1-(3-fluorophenyl)pyrrolidin-2-one (B13691203) moiety to a hypervalent iodine center, it may be possible to create new reagents with unique reactivity profiles or enhanced selectivity.

Contribution to the Understanding of Structure-Reactivity Relationships in Halogenated N-Arylpyrrolidinones

The study of this compound contributes significantly to the broader understanding of structure-reactivity relationships within the class of halogenated N-arylpyrrolidinones. The presence of two different halogen atoms on the same aromatic ring allows for a comparative analysis of their effects on the molecule's chemical behavior.

Researchers can investigate how the electron-withdrawing nature of the fluorine atom and the polarizability of the iodine atom influence the reactivity of the aryl ring and the pyrrolidin-2-one system. For instance, the fluorine atom can affect the acidity of the protons on the pyrrolidinone ring and modulate the reactivity of the iodo group in cross-coupling reactions.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one, and how do reaction conditions affect yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A high-yield approach (85%) involves reacting 2-pyrrolidinone with 3-fluoro-4-iodoiodobenzene under Buchwald-Hartwig amination conditions, using a palladium catalyst and a ligand system (e.g., Xantphos) in a polar aprotic solvent like DMF at 80–100°C . Alternative routes using 3-fluoro-4-bromoiodobenzene may yield ~59% but require harsher conditions (e.g., elevated temperatures or microwave-assisted synthesis). Catalytic iodine-mediated domino reactions (e.g., involving γ-butyrolactam) could also be explored for functionalized derivatives .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : Use - and -NMR in deuterated solvents (e.g., CDCl) to confirm the pyrrolidinone ring and aryl substituents. The fluorine atom induces splitting in adjacent proton signals, while the iodine atom affects chemical shifts due to its electronegativity .

- X-ray Crystallography : Single-crystal diffraction (e.g., monoclinic P2/n system) resolves bond angles and spatial arrangement, critical for structure-activity relationship (SAR) studies. Data collection with a Bruker APEXII diffractometer and refinement using SHELXL is recommended .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Wear PPE (gloves, lab coat, goggles) due to potential skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Store at room temperature in a desiccator, away from light and oxidizing agents .

Advanced Research Questions

Q. How can this compound serve as a precursor for PET radiotracers targeting synaptic vesicle glycoprotein 2A (SV2A)?

Methodological Answer: The pyrrolidin-2-one scaffold is structurally analogous to SV2A ligands like F-SynVesT-1. Radiolabeling can be achieved via F-fluorination of a boronate ester precursor (e.g., BF-Dm-UCB-J) under acidic conditions, followed by purification via HPLC. In vivo PET imaging in rodent models validates blood-brain barrier penetration and target engagement .

Q. What strategies are used to evaluate its α1-adrenolytic or antiarrhythmic activity in pharmacological studies?

Methodological Answer:

- In Vitro Assays : Measure α1-adrenoceptor binding affinity using competitive radioligand displacement (e.g., ^3 \H-prazosin) in HEK293 cells expressing cloned receptors.

- In Vivo Models : Administer intravenously in anesthetized rats (e.g., 1–10 mg/kg) to assess hypotensive effects via arterial pressure monitoring. ECG analysis detects QT interval prolongation, indicative of antiarrhythmic potential .

Q. How do structural modifications (e.g., halogen substitution) impact crystallographic packing and intermolecular interactions?

Methodological Answer:

- Halogen Bonding : The 4-iodo substituent participates in halogen···π interactions (3.5–4.0 Å), stabilizing crystal lattices. Compare with fluoro/chloro analogs to assess packing efficiency via Hirshfeld surface analysis .

- Torsional Angles : X-ray data (e.g., O1B–C1B–C2B–C7B = -171.09°) reveal steric effects of substituents on molecular conformation, influencing solubility and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.